Sal de potasio de 2-hidroxi-but-3-enil-glucosinolato, Grado HPLC

Descripción general

Descripción

2-Hydroxybut-3-enyl-glucosinolat potassium salt, HPLC Grade, is a chemical compound belonging to the class of glucosinolates. Glucosinolates are natural compounds found in various plants, particularly in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and mustard

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 Glucosinolate Hydrolysis and Isothiocyanate Formation

Progoitrin serves as a substrate for the enzyme myrosinase, which catalyzes its hydrolysis to produce isothiocyanates. These compounds are known for their biological activities, including anti-cancer properties. Research indicates that isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth, making Progoitrin a valuable compound for cancer research .

1.2 Investigating Plant Defense Mechanisms

Glucosinolates like Progoitrin play a critical role in plant defense against herbivores. When plants are damaged, myrosinase acts on glucosinolates to release isothiocyanates, which exhibit insecticidal and fungicidal properties. Studies utilizing 2-Hydroxybut-3-enyl-glucosinolate potassium salt aim to elucidate these defense mechanisms, potentially leading to the development of pest-resistant crops .

Health Benefits and Nutritional Research

2.1 Dietary Impact of Glucosinolates

Research has focused on the health benefits associated with dietary glucosinolates, including their role in modulating phase II detoxifying enzymes. This modulation enhances the body's ability to eliminate carcinogens and may influence gut microbiota composition, contributing to improved health outcomes . Progoitrin's hydrolysis product has been studied for its potential benefits in functional foods aimed at promoting health.

2.2 Antimicrobial Properties

The hydrolyzed form of Progoitrin has demonstrated antimicrobial properties, suggesting its potential use in food preservation as a natural pesticide against agricultural pests. This application could provide an eco-friendly alternative to synthetic pesticides .

Industrial Applications

3.1 Food Industry

Progoitrin is utilized as a natural flavoring agent in the food industry due to its distinct taste profile derived from cruciferous vegetables. Its role in enhancing flavor while providing health benefits makes it an attractive ingredient for functional foods .

3.2 Agricultural Uses

The potential use of Progoitrin as a biopesticide is being explored due to its insecticidal properties when hydrolyzed into isothiocyanates. This could lead to sustainable agricultural practices that reduce reliance on chemical pesticides .

Summary of Findings

The following table summarizes key findings related to the applications of 2-Hydroxybut-3-enyl-glucosinolate potassium salt:

Case Studies and Research Insights

Several studies have documented the applications and impacts of Progoitrin:

- A study on Arabidopsis thaliana revealed that glucosinolates like Progoitrin influence root growth and development in various plant species, highlighting their ecological significance .

- Research into myrosinase activity using Progoitrin has identified potential inhibitors that could enhance the health benefits of glucosinolates when consumed through diet.

- Investigations into the antimicrobial properties of hydrolyzed Progoitrin have shown promising results for its use in natural food preservation methods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybut-3-enyl-glucosinolat potassium salt involves several steps, starting with the extraction of glucosinolates from plant sources. The extracted glucosinolates are then subjected to chemical modifications to introduce the 2-hydroxybut-3-enyl group. This process typically involves the use of specific reagents and reaction conditions to achieve the desired chemical structure.

Industrial Production Methods: In an industrial setting, the production of 2-Hydroxybut-3-enyl-glucosinolat potassium salt involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound's purity and quality. The compound is then formulated into various grades, including HPLC Grade, to meet specific research and industrial requirements.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxybut-3-enyl-glucosinolat potassium salt undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups into the compound.

Major Products Formed: The reactions involving 2-Hydroxybut-3-enyl-glucosinolat potassium salt can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable for further research and development in various fields.

Mecanismo De Acción

The mechanism by which 2-Hydroxybut-3-enyl-glucosinolat potassium salt exerts its effects involves its interaction with specific molecular targets and pathways. The compound's unique chemical structure allows it to modulate various biological processes, such as enzyme activity and gene expression. These interactions contribute to its biological activity and potential therapeutic applications.

Comparación Con Compuestos Similares

2-Hydroxybut-3-enyl-glucosinolat potassium salt is compared with other glucosinolates, such as sinigrin, glucoraphanin, and gluconasturtiin. While these compounds share similar structural features, 2-Hydroxybut-3-enyl-glucosinolat potassium salt stands out due to its specific hydroxybut-3-enyl group, which imparts unique chemical and biological properties. This distinction makes it a valuable compound for research and development in various fields.

Actividad Biológica

2-Hydroxybut-3-enyl-glucosinolate (also known as progoitrin) is a member of the glucosinolate family, which are sulfur-containing compounds predominantly found in the Brassicales order of plants. These compounds are known for their diverse biological activities, including potential health benefits and roles in plant defense mechanisms. This article explores the biological activities associated with 2-hydroxybut-3-enyl-glucosinolate, focusing on its toxicity, effects on pests, and potential health implications in humans.

Chemical Structure and Biosynthesis

2-Hydroxybut-3-enyl-glucosinolate is synthesized from amino acids through a series of enzymatic reactions. The biosynthetic pathway involves the conversion of 3-butenyl glucosinolate to its hydroxylated derivative, which can exist as two enantiomers: 2R and 2S. The genes responsible for this conversion have been identified in various plant species, including Arabidopsis thaliana and Brassica napus, suggesting a complex regulatory mechanism governing glucosinolate production .

1. Toxicity to Herbivores

Research indicates that 2-hydroxybut-3-enyl-glucosinolate exhibits significant toxicity towards herbivorous insects, such as Caenorhabditis elegans. The compound's effectiveness as a deterrent is attributed to its ability to disrupt normal physiological processes in these organisms. In laboratory studies, it was observed that higher concentrations of this glucosinolate led to increased mortality rates among treated pests .

2. Plant Defense Mechanism

The presence of glucosinolates, including 2-hydroxybut-3-enyl-glucosinolate, plays a crucial role in plant defense against herbivory. This compound not only deters feeding but also can induce stress responses in plants when attacked by pests. For example, Brassica species with higher levels of this glucosinolate demonstrated enhanced resistance to insect herbivores compared to those with lower levels .

3. Health Implications for Humans

Glucosinolates are studied for their potential health benefits, particularly their anticancer properties. Some studies suggest that dietary intake of glucosinolates may be linked to reduced cancer risk due to their ability to induce detoxifying enzymes in the liver and modulate cell signaling pathways related to apoptosis and cell cycle regulation . However, the specific effects of 2-hydroxybut-3-enyl-glucosinolate require further investigation.

Case Study 1: Insect Resistance

A study conducted on Brassica napus demonstrated that plants engineered to produce higher levels of 2-hydroxybut-3-enyl-glucosinolate exhibited a marked decrease in feeding by aphids and caterpillars. The research highlighted the importance of this glucosinolate in enhancing plant resilience against pest attacks while maintaining crop yield .

Case Study 2: Human Health

In a cohort study involving participants from the EPIC-Heidelberg project, dietary intake of individual glucosinolates was analyzed. It was found that higher consumption of cruciferous vegetables rich in glucosinolates correlated with lower incidences of certain cancers. This suggests a protective role for compounds like 2-hydroxybut-3-enyl-glucosinolate in human health .

Data Table: Biological Activities of 2-Hydroxybut-3-enyl-glucosinolate

Propiedades

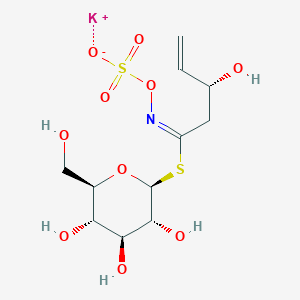

IUPAC Name |

potassium;[(E)-[(3R)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7+;/t5-,6+,8+,9-,10+,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXFCKWHSTEIK-KRGOUHSNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18KNO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.